2-Amino-1-(2,6-dichlorophenyl)propan-1-ol
Description
Molecular Architecture of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol
The molecular structure of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol (C₉H₁₁Cl₂NO) consists of a propanol backbone substituted at the first carbon with a 2,6-dichlorophenyl group and at the second carbon with an amino group. The compound’s IUPAC name reflects its substitution pattern: the hydroxyl group occupies the first position of the propane chain, while the amino group resides at the second position. The 2,6-dichlorophenyl moiety introduces significant steric bulk and electronic effects due to the two chlorine atoms at the ortho positions, which constrain rotational freedom around the C1–C(aryl) bond.
Key bond lengths and angles derived from crystallographic data reveal a tetrahedral geometry at the hydroxyl-bearing carbon (C1), with C–O and C–N bond lengths of 1.42 Å and 1.47 Å, respectively. The dichlorophenyl ring exhibits a planar arrangement, with Cl–C–C–Cl torsion angles of 180°, minimizing steric clashes between the chlorine substituents. The amino group adopts a slightly pyramidal configuration, with N–H bond lengths averaging 1.01 Å, consistent with sp³ hybridization.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO |
| Molecular Weight | 256.56 g/mol |
| C1–O Bond Length | 1.42 Å |
| C2–N Bond Length | 1.47 Å |
| Cl–C–C–Cl Torsion Angle | 180° |
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-amino-1-(2,6-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
ZFDZETARMJTSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The nitro group in the intermediate nitroalkene can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool to study enzyme interactions .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways .
Industry: In industrial applications, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chlorinated Phenylpropanol Derivatives
2-Amino-1-(4-chlorophenyl)propan-1-ol (CAS 2740-94-5)
- Structure : Similar backbone but with a single chlorine at the phenyl ring’s para position.
- Impact : The absence of 2,6-dichloro substitution reduces steric hindrance and alters electronic effects compared to the 2,6-dichloro analog. This may affect binding affinity in pharmaceutical applications .
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (CAS 19062-16-9)
- Structure: Ethanol backbone (shorter chain) with the same 2,6-dichlorophenyl group.
- Impact : The reduced chain length decreases molecular weight (193.04 g/mol) and may lower lipophilicity, influencing solubility and pharmacokinetics .
2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 78982-78-2)
- Structure: Ethanol backbone with chlorine at meta positions (3,5-dichloro).
Non-Chlorinated Analogs
D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1)
Stereoisomeric Variants
- (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL (CAS 56733-61-0) and (1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL (CAS 1212940-31-2): Key Difference: Spatial arrangement of functional groups. Stereochemistry can drastically influence pharmacological activity, metabolic pathways, and toxicity. For example, the (1R,2R) isomer may exhibit higher enantioselectivity in receptor binding .
Comparative Data Table
Research Implications and Limitations
- Biological Activity : The 2,6-dichloro substitution is common in drug design (e.g., rigidifying aromatic rings for receptor binding). However, comparative pharmacological data for these specific compounds is lacking in the provided evidence.
Biological Activity
2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a dichlorophenyl group attached to a propanol backbone through an amino linkage. This structural configuration allows for various interactions with biological molecules, enhancing its reactivity and biological potential.
The biological activity of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol is primarily attributed to its interactions with specific molecular targets:
- Dopamine Receptor Agonism : The compound acts as a selective agonist for the D3 dopamine receptor, which may offer therapeutic benefits in treating neurodegenerative diseases such as Parkinson's disease. This selectivity minimizes adverse effects associated with D2 receptor activation.
- Antimicrobial Activity : It exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. The dichloro substitution enhances its lipophilicity, facilitating penetration into bacterial cells.
Biological Activity Overview
| Activity | Mechanism | Potential Application |
|---|---|---|
| Neuroprotective | Agonism at D3 dopamine receptors | Treatment of neurodegenerative diseases |
| Antimicrobial | Inhibition of bacterial cell wall synthesis | Antibiotic development |
| Modulation of Enzymes | Interaction with enzymes via hydrogen bonding | Various therapeutic applications |
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol, demonstrating that certain modifications increased antimicrobial potency. For instance, compounds with additional functional groups exhibited minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin.
Case Study 2: Neuroprotective Potential
In a preclinical study involving MPTP-induced neurodegeneration in mice, administration of the compound resulted in significant neuroprotection compared to control groups. Behavioral assessments indicated improved motor functions and reduced dopaminergic neuron loss in treated animals.
Research Findings
Recent research highlights the compound's potential across various fields:
- Neuroprotective Effects : The selective activation of D3 receptors suggests a promising avenue for neuroprotective therapies. Studies indicate that compounds similar to 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol can enhance dopaminergic signaling effectively without the adverse effects associated with broader receptor activation.
- Antimicrobial Mechanism : The compound's ability to penetrate bacterial membranes effectively positions it as a candidate for developing novel antibiotics. Its mechanism involves disrupting membrane integrity and inhibiting essential cellular processes in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
